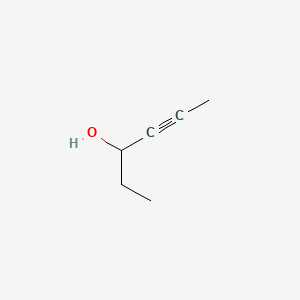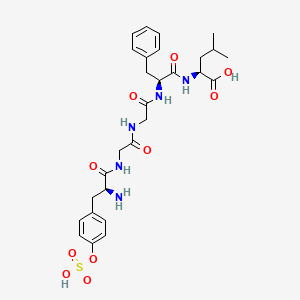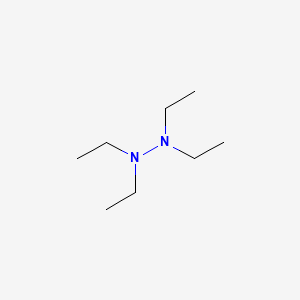
4-Hexyn-3-ol
Descripción general
Descripción
4-Hexyn-3-ol is a chemical compound with the molecular formula C6H10O . It has an average mass of 98.143 Da and a monoisotopic mass of 98.073166 Da .
Synthesis Analysis
The synthesis of 4-Hexyn-3-ol involves a mixture of 24 g (0.25 mol) of (±)-hex-4-yn-3-ol, 40 g (0.34 mol) of N-methylmorpholine N-oxide, and 75 g of 4 A molecular sieves in 250 mL of CH2Cl2 at 0° C . The mixture is then treated with 2 g (5.7 mmol) of tetrapropylammonium perruthenate and stirred for 1 hour .Molecular Structure Analysis
The molecular structure of 4-Hexyn-3-ol consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . It has a density of 0.9±0.1 g/cm3, a boiling point of 148.2±8.0 °C at 760 mmHg, and a vapour pressure of 1.6±0.6 mmHg at 25°C .Physical And Chemical Properties Analysis
4-Hexyn-3-ol has a flash point of 53.8±11.4 °C . It has a molar refractivity of 29.3±0.3 cm3, and it accepts 1 hydrogen bond and donates 1 . It has 2 freely rotating bonds and no violations of the Rule of 5 . Its polar surface area is 20 Å2, and its polarizability is 11.6±0.5 10-24 cm3 . The surface tension is 34.3±3.0 dyne/cm, and the molar volume is 108.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Microwave Spectroscopy and Quantum Chemistry
4-Hexyn-3-ol has been studied using microwave spectroscopy and quantum chemistry to understand its conformational effects on internal rotation. The research revealed that 4-Hexyn-3-ol, with its unique molecular structure, allows for almost free internal rotation, which is significant in the study of molecular dynamics and interactions. This has implications in fields like pharmaceuticals and materials science where molecular conformation is crucial (Eibl et al., 2018).
Synthesis of n-Hexyn-1-ols and n-Hexen-1-ols
Another significant application of 4-Hexyn-3-ol is found in its role in the synthesis of various isomers of n-Hexyn-1-ols and n-Hexen-1-ols. This process is crucial in the synthesis of complex organic compounds, which can be used in a variety of applications, including the development of new materials and pharmaceuticals (Hatanaka et al., 1961).
Resolution and Absolute Configuration
4-Hexyn-3-ol has been utilized in studies focusing on the resolution and determination of absolute configuration of organic compounds. This is essential in the field of stereoisomerism, which plays a critical role in drug design and development, as the biological activity of drugs can vary significantly based on their stereochemistry (Roy & Deslongchamps, 1985).
Paired Electrolysis in Organic Chemistry
In organic chemistry, 4-Hexyn-3-ol is part of research exploring paired electrolysis for the synthesis of chemicals. This innovative approach pairs two chemical reactions to create valuable products efficiently and with minimal waste, highlighting the potential of 4-Hexyn-3-ol in green chemistry and sustainable industrial processes (Sherbo et al., 2018).
Spectroscopic Analysis and Nonlinear Optical Properties
4-Hexyn-3-ol has been studied for its spectroscopic properties and potential applications in nonlinear optics (NLO), which are crucial in developing advanced photonic and electronic materials. This research contributes to the understanding of molecular interactions with light and the design of new materials for optical technologies (Praveenkumar et al., 2021).
Safety And Hazards
4-Hexyn-3-ol is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . If inhaled, the person should be moved to fresh air . In case of ingestion, the mouth should be cleaned with water .
Propiedades
IUPAC Name |
hex-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h6-7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARLLBDFLHNKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942953 | |
| Record name | Hex-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexyn-3-ol | |
CAS RN |
20739-59-7 | |
| Record name | 4-Hexyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20739-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020739597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexyn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]phenyl]-](/img/structure/B1595035.png)












